molecular formula C8H9NO5S B2458542 Methyl 2-hydroxy-5-sulfamoylbenzoate CAS No. 131991-30-5

Methyl 2-hydroxy-5-sulfamoylbenzoate

Cat. No. B2458542
M. Wt: 231.22
InChI Key: UXIOLQXYYAZTJG-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-5-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 . It is a powder in physical form .


Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-5-sulfamoylbenzoate” involves a direct polycondensation process. The process uses 2-methoxy-5-chlorobenzoic acid methyl esters and amino-sulfinic acid sodium in a mole ratio of 1: (1.05-1.2) along with a solvent and a catalyst . The reaction takes place for 10-14 hours at a controlled temperature of 45-60 degrees Celsius .


Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-5-sulfamoylbenzoate” is 1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13) . The InChI key is UXIOLQXYYAZTJG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-5-sulfamoylbenzoate” is a powder in physical form . The storage temperature and shipping temperature are not specified in the search results .

Safety And Hazards

The safety information for “Methyl 2-hydroxy-5-sulfamoylbenzoate” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 2-hydroxy-5-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLQXYYAZTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-5-sulfamoylbenzoate

CAS RN

131991-30-5
Record name methyl 2-hydroxy-5-sulfamoylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 62 mmol 2-hydroxy-5-sulfamoyl-benzoic acid in 80 ml THF was added 80 mmol CDI and the mixture heated at 50° C. for 1 h. 616 mmol methanol was then added, and the mixture was heated at 50° C. for 16 h. The mixture was then cooled to room temperature, concentrated in vacuo, and the residue chromatographed on silica gel (eluant: dichloromethane/methanol 20:1). The product containing fractions were concentrated in vacuo and the residue suspended in ethyl acetate and washed with aq NaHCO3 solution. The organic phase was dried with Na2SO4 and concentrated in vacuo to afford the title compound. MS (m/e): 230.2 ([M−H]−, 100%)
Quantity
62 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mmol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
616 mmol
Type
reactant
Reaction Step Two

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